molecular formula C13H12N4OS B3032786 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 51646-33-4

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3032786
CAS No.: 51646-33-4
M. Wt: 272.33 g/mol
InChI Key: UDFQYYGCNPFPBZ-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a triazolopyrimidine derivative characterized by:

  • A benzylsulfanyl group at position 2 of the triazole ring.
  • A methyl substituent at position 5 of the pyrimidine ring.
  • A hydroxyl group at position 7.

This compound is synthesized via alkylation reactions of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol precursors with benzylsulfanyl-containing reagents under basic conditions (e.g., NaOH in DMF) .

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-7-11(18)17-12(14-9)15-13(16-17)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQYYGCNPFPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365731
Record name CHEMBL135703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51646-33-4
Record name CHEMBL135703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZYLTHIO-5-METHYL-S-TRIAZOLO(1,5-A)PYRIMIDIN-7-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions, often involving the use of formamide or other formylating agents.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the triazolopyrimidine scaffold.

    Methylation: The methyl group at the 5-position is typically introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group or to reduce other functional groups present in the molecule.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated products or reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Substituent Variations at Position 2

The benzylsulfanyl group at position 2 distinguishes the target compound from other derivatives:

Compound Name Position 2 Substituent Key Properties/Activities References
Target Compound Benzylsulfanyl Pending pharmacological studies
5-Methyl-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one 4-Methoxyphenyl Electrochemically active (oxidation at ~1.2 V)
5-Phenyl-7-alkoxy derivatives Alkyl/aryl groups (e.g., benzyl) Anticonvulsant activity (ED₅₀: 15–30 mg/kg)
2-((4-Nitrobenzyl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 4-Nitrobenzylamino Moderate antifungal activity

Substituent Variations at Position 5

The methyl group at position 5 is a common feature in triazolopyrimidines, but substitutions here significantly alter physicochemical and biological profiles:

Compound Name Position 5 Substituent Melting Point (°C) NMR Shifts (δ, DMSO-d6) Activity References
Target Compound Methyl Not reported Pending spectral data
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CF₃ 263 8.40 (s, 1H), 8.04 (s, OH) Antimalarial (IC₅₀: 0.8 µM vs. Plasmodium)
5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Ethyl 215 8.18 (s, 1H), 2.60 (q, CH₂) Weak DHODH inhibition
5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cyclopropyl Not reported Non-nucleoside reverse transcriptase inhibition

Key Insight : Methyl and trifluoromethyl groups at position 5 enhance thermal stability (higher melting points) compared to ethyl or cyclopropyl groups .

Substituent Variations at Position 7

The hydroxyl group at position 7 is a reactive site for further functionalization:

Compound Name Position 7 Substituent Synthesis Method Key Applications References
Target Compound OH Alkylation of 5-methyl precursor Intermediate for sulfonamide derivatives
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl POCl₃ treatment of hydroxyl precursor Antitubercular agents
7-Ethoxy-5-methyl derivatives OEt Alkylation with ethyl bromide Anticonvulsant agents
7-(Tetrahydro-pyran-2-yloxymethyl) THP-protected alcohol Acidic hydrolysis (AcOH/THF/H₂O) Antimalarial scaffold

Key Insight : Chlorination (POCl₃) at position 7 improves metabolic stability, making it suitable for in vivo studies .

Biological Activity

Overview

2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer, antibacterial, and anti-inflammatory agent. The unique structure of this compound, characterized by a triazole ring fused to a pyrimidine ring with benzylsulfanyl substituents, contributes to its distinctive chemical properties and biological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4OS
  • Molecular Weight : 276.33 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably:

  • Tyrosyl DNA phosphodiesterase 2 (TDP2) : Inhibition of TDP2 can interfere with DNA repair mechanisms in cancer cells.
  • Lysine-specific histone demethylase 1 (LSD1/KDM1A) : This enzyme plays a crucial role in epigenetic regulation; inhibition can lead to altered gene expression profiles beneficial for cancer therapy.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to this compound showed effective inhibition of lung and breast cancer cells through cell cycle arrest and induction of apoptosis .

Antibacterial and Anti-inflammatory Effects

The compound has also been evaluated for its antibacterial properties. Preliminary data suggest that it exhibits activity against several bacterial strains, potentially making it a candidate for antibiotic development. Additionally, anti-inflammatory assays have shown promising results in reducing inflammatory markers in vitro .

Research Findings and Case Studies

StudyFindings
Synthesis and Biological Activity Compounds similar to the target exhibited significant antiproliferative activity against lung and breast cancer cells.
Enzyme Inhibition Studies Demonstrated selective inhibition of TDP2 and LSD1/KDM1A with potential implications in cancer therapy.
Antimicrobial Activity Showed effective inhibition against multiple bacterial strains; further studies are warranted for clinical applications.

Q & A

Q. Table: Substituent Impact on Crystallographic Parameters

Substituent PositionDihedral Angle (°)Centroid Distance (Å)
C2 (benzylsulfanyl)87.033.88
C7 (2-chlorophenyl)89.453.63

Advanced: How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

Answer:

  • Comparative SAR Studies: Analyze substituent-specific bioactivity. For example, trifluoromethyl groups in analogues (e.g., N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine) enhance enzyme inhibition due to electronegativity and metabolic stability .
  • Validation Methods:
    • In vitro Assays: Test compounds against standardized enzyme panels (e.g., kinase inhibition).
    • Crystallographic Docking: Map ligand-enzyme interactions (e.g., π-π stacking with ATP-binding pockets) .

Advanced: What strategies optimize reaction yields for derivatives with sterically hindered substituents?

Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in sterically crowded reactions.
  • Catalysis: Employ TMDP (2,2,6,6-tetramethylpiperidine) in water-ethanol mixtures (1:1 v/v) to enhance nucleophilic substitution rates for bulky groups .
  • Microwave Assistance: Reduce reaction times from hours to minutes, minimizing side reactions (e.g., hydrolysis of esters) .

Q. Table: Yield Optimization Under Different Conditions

ConditionYield (%)Purity (%)
Conventional Heating6590
Microwave Irradiation8295
TMDP Catalyst (Water:EtOH)7897

Basic: What safety protocols are critical when handling sulfur-containing triazolopyrimidines?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of sulfur byproducts (e.g., H₂S).
  • PPE: Wear nitrile gloves and goggles; sulfur compounds can cause skin/eye irritation.
  • Storage: Keep in amber vials under nitrogen to prevent oxidation of the sulfanyl group .

Advanced: How do π-π stacking interactions in the crystal lattice affect solubility and stability?

Answer:
Close centroid distances (3.63–3.88 Å) between triazolopyrimidine rings and aromatic substituents create rigid lattices, reducing solubility in nonpolar solvents. Enhanced stability is evident in thermal analyses (TGA/DSC), showing decomposition temperatures >250°C .

Advanced: What computational methods predict the reactivity of the hydroxyl group at C7?

Answer:

  • DFT Calculations: Analyze Fukui indices to identify nucleophilic/electrophilic sites. The C7 hydroxyl group has a high f⁻ index (0.12), indicating susceptibility to electrophilic attack.
  • MD Simulations: Solvent-accessible surface area (SASA) analysis predicts hydrogen-bonding propensity with polar solvents (e.g., logP <2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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